PKA Inhibitor IV
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Cancer Therapeutics
“Sip 20” has been explored as a therapeutic agent in cancer research due to its ability to inhibit Protein Kinase A (PKA). PKA plays a significant role in cell proliferation and survival, and its dysregulation is often associated with cancer. By inhibiting PKA, “Sip 20” may help to suppress tumor growth and could be used in combination with other treatments to enhance efficacy .
Neurodegenerative Diseases
Research has indicated that “Sip 20” could have applications in treating neurodegenerative diseases. PKA is involved in the phosphorylation of tau proteins, which, when hyperphosphorylated, can lead to conditions like Alzheimer’s disease. Inhibitors like “Sip 20” could potentially reduce tau hyperphosphorylation and slow disease progression .
Cardiovascular Diseases
“Sip 20” might be beneficial in cardiovascular diseases by modulating the PKA pathway, which is crucial in heart function and blood pressure regulation. By selectively inhibiting PKA, “Sip 20” could help in managing conditions such as hypertension and heart failure .
Metabolic Disorders
In metabolic research, “Sip 20” has been used to study the role of PKA in glucose and lipid metabolism. PKA inhibitors can provide insights into the development of metabolic disorders like diabetes and obesity and may lead to new therapeutic approaches .
Inflammatory Conditions
The anti-inflammatory potential of “Sip 20” is being investigated, as PKA is involved in the inflammatory response. “Sip 20” could serve as a tool to understand the inflammatory pathways better and develop treatments for conditions like arthritis and asthma .
Drug Discovery and Development
“Sip 20” serves as a tool in drug discovery, particularly in the design of peptide-based inhibitors. Its ability to mimic substrate-interaction domains provides a template for developing new kinase inhibitors with improved specificity and efficacy .
Cell Signaling Studies
“Sip 20” is used in basic research to dissect the complex cell signaling pathways mediated by PKA. It helps in understanding how PKA regulates various cellular processes, including gene expression, cell cycle, and apoptosis .
Pharmacological Research
In pharmacological studies, “Sip 20” is utilized to investigate the pharmacodynamics and pharmacokinetics of PKA inhibition. This research can lead to the optimization of PKA-targeting drugs for better therapeutic outcomes .
作用机制
Target of Action
Sip 20, also known as PKA Inhibitor IV or Peptide inhibitor IP-20, primarily targets the Protein Kinase A (PKA) . PKA is a member of the Ser/Thr protein kinase family and is a catalytic subunit of cAMP-dependent protein kinase . PKA plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival .
Mode of Action
The mode of action of Sip 20 involves inhibiting the activity of PKA by binding to the free C subunit of PKA and inhibiting the phosphorylation of PKA substrates . This inhibition is essential for the study of PKA functions .
Biochemical Pathways
The inhibition of PKA activation by Sip 20 affects the cAMP-dependent pathway . PKA is activated by cyclic adenosine monophosphate (cAMP), leading to the phosphorylation of different target proteins . The inhibition of PKA by Sip 20 disrupts this process, affecting the downstream effects of the cAMP-dependent pathway .
Result of Action
The result of Sip 20’s action is the inhibition of PKA-mediated phosphorylation . This can have wide-ranging effects on cellular function, given the diverse roles of PKA in cellular metabolism, division, proliferation, transcription, movement, and survival .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47?,48?,49?,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOXZJJMUVSZQY-BVDKBYOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H148N32O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2222.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PKA Inhibitor IV | |
CAS RN |
99534-03-9 |
Source
|
Record name | IP 20 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099534039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。